Azobenzene
Overview
Description
Azobenzene is a photoswitchable chemical compound composed of two phenyl rings linked by a nitrogen-nitrogen double bond. It is the simplest example of an aryl azo compound and is often used to refer to a wide class of similar compounds. This compound and its derivatives are known for their vibrant colors and are commonly used as dyes . The compound was first described by Eilhard Mitscherlich in 1834 .
Preparation Methods
Azobenzene can be synthesized through several methods:
Azo Coupling Reaction: This involves the coupling of diazonium salts with activated aromatic compounds.
Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.
Wallach Reaction: This involves the transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.
Reduction of Nitrobenzene: The original preparation method involves the reduction of nitrobenzene using iron filings in the presence of acetic acid.
Industrial production methods include electrosynthesis using nitrobenzene .
Chemical Reactions Analysis
Azobenzene undergoes various chemical reactions:
Photoisomerization: this compound can switch between its trans and cis forms when exposed to light of specific wavelengths.
Oxidation: This compound can be oxidized to azoxybenzene using oxidizing agents like potassium permanganate.
Substitution Reactions: This compound can undergo substitution reactions, such as the Sonogashira coupling, to form various derivatives.
Scientific Research Applications
Azobenzene has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for azobenzene is its ability to undergo photoisomerization. When exposed to light, this compound switches between its trans and cis forms. This change in geometry affects the electron distribution and can influence the compound’s interaction with other molecules . The trans form is more stable and can revert to the cis form thermally or under light exposure .
Comparison with Similar Compounds
Azobenzene is compared with other azo compounds such as:
Nitrosobenzene: Similar in structure but contains a nitrogen-oxygen double bond instead of a nitrogen-nitrogen double bond.
Aniline: A precursor in the synthesis of this compound, containing an amino group attached to a benzene ring.
Azo Dyes: A broad class of compounds that include this compound derivatives used for their vibrant colors.
This compound is unique due to its efficient and reversible photoisomerization, making it a valuable compound in various applications .
Properties
IUPAC Name |
diphenyldiazene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLAVOWQYNRWNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Record name | AZOBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19841 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33808-60-5 | |
Record name | Diazene, 1,2-diphenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33808-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8020123, DTXSID601026524 | |
Record name | Azobenzene | |
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Record name | (E)-Diphenyldiazene | |
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Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Azobenzene appears as orange-red crystals or dark brown chunky solid. (NTP, 1992), Orange-red solid; [Merck Index] Orange-red or dark brown solid; [CAMEO] Brown or orange powder; [Alfa Aesar MSDS] | |
Record name | AZOBENZENE | |
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Record name | Azobenzene | |
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Boiling Point |
559 °F at 760 mmHg (NTP, 1992), 293 °C | |
Record name | AZOBENZENE | |
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Solubility |
less than 0.1 mg/mL at 63.5 °F (NTP, 1992), Sol in glacial acetic acid, alcohol, ether, SOL IN MOST ORGANIC SOLVENTS, Solubility in alc = 4.2/100 at 20 °C ether; Ligroin = 12/100 at 20 °C, In water solubility, 6.4 mg/L at 25 °C | |
Record name | AZOBENZENE | |
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Record name | AZOBENZENE | |
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Density |
1.203 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.203 at 20 °C/4 °C, MW = 182.220, orange-red monoclinic if from alcohol, MP = 67.88, BP = 293, density = 1.203 at 20 °C, refractive index = 1.6266 at 78 °C, soluble in ethanol, ether, benzene, chloroform and very soluble in pyridine. /Trans/ | |
Record name | AZOBENZENE | |
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Record name | AZOBENZENE | |
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Vapor Pressure |
1 mmHg at 218.3 °F ; 5 mmHg at 276.3 °F; 10 mmHg at 304.7 °F (NTP, 1992), 0.000361 [mmHg], Vapor pressure: 1 mm Hg at 103 °C, 3.61X10-4 mm Hg at 25 °C | |
Record name | AZOBENZENE | |
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Record name | Azobenzene | |
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Color/Form |
Orange-red leaflets, Monoclinic crystals, Yellow or orange crystals | |
CAS No. |
103-33-3, 1080-16-6, 17082-12-1 | |
Record name | AZOBENZENE | |
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Record name | Azobenzene | |
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Record name | Azobenzene | |
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Record name | cis-Azobenzene | |
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Record name | azobenzene | |
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Record name | Azobenzene | |
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Record name | Azobenzene | |
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Record name | AZOBENZENE | |
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Record name | AZOBENZENE | |
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Melting Point |
154 °F (NTP, 1992), 68 °C | |
Record name | AZOBENZENE | |
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Retrosynthesis Analysis
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